Pociredir, also known by its developmental code FTX-6058, is a synthetic organic compound developed by Fulcrum Therapeutics. It is designed as an oral therapeutic agent for the treatment of sickle cell disease and beta thalassemia. The compound functions primarily as an inhibitor of embryonic ectoderm development protein, leading to the modulation of fetal hemoglobin production, which is crucial for managing these hemoglobinopathies . Pociredir has been granted Fast Track designation and Orphan Drug status in the United States due to its potential benefits for patients with these conditions .
Pociredir is classified under the compound class of synthetic organic molecules. Its International Nonproprietary Name (INN) is pociredir, and it is identified by the CAS Registry Number 2490674-02-5. The molecular formula of pociredir is with a molecular weight of 393.41 g/mol . The compound's structure includes a fluorinated triazolo-pyrido-benzofuro-oxazonine framework, which contributes to its biological activity .
The synthesis of pociredir involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:
The molecular structure of pociredir can be depicted as follows:
This structure is critical for its interaction with biological targets, particularly in modulating fetal hemoglobin levels .
Pociredir undergoes specific chemical reactions primarily related to its interaction with biological targets:
These reactions are essential for understanding how pociredir functions within biological systems and how it can be optimized for therapeutic use .
Pociredir acts through a well-defined mechanism involving:
This mechanism highlights pociredir's potential as a transformative therapy for patients suffering from hemoglobinopathies .
The physical and chemical properties of pociredir include:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Pociredir has significant scientific applications primarily in the treatment of:
Current clinical trials are evaluating its safety, tolerability, and efficacy in various patient populations, marking it as a promising candidate in hematology therapeutics .
Polycomb Repressive Complex 2 (PRC2) is a multi-subunit epigenetic regulator comprising embryonic ectoderm development, suppressor of zeste 12, and enhancer of zeste homolog 1 or 2 core subunits. This complex catalyzes mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3), establishing transcriptionally repressive chromatin domains critical for cell fate determination and maintenance of cellular identity during development. PRC2 activity is dynamically regulated through a positive feedback loop wherein its catalytic product, H3K27me3, binds the embryonic ectoderm development subunit, inducing conformational changes that stimulate the methyltransferase activity of enhancer of zeste homolog 2. This allosteric activation enables PRC2 to propagate H3K27me3 across extended chromatin domains, facilitating stable long-term gene silencing. Pociredir functions as a targeted disruptor of this feedback loop by specifically inhibiting embryonic ectoderm development, thereby interfering with PRC2's ability to amplify its own activity [2] [10].
Embryonic ectoderm development contains an evolutionarily conserved aromatic cage within its WD40 domain that specifically recognizes the trimethylammonium group of H3K27me3. Structural analyses reveal this binding pocket consists of four aromatic residues (Phe97, Tyr148, Tyr365, and Trp364 in humans) that form cation-π interactions with the trimethylated lysine. Upon H3K27me3 engagement, embryonic ectoderm development undergoes substantial conformational rearrangement, transitioning from a closed to an open state. This structural transition propagates across the PRC2 complex via the embryonic ectoderm development-anchorage and enhancer of zeste homolog 2-stimulatory responsive motif interfaces, ultimately relieving autoinhibition of the enhancer of zeste homolog 2 catalytic SET domain and increasing its methyltransferase activity by approximately 400% [2] [10].
Pociredir functions as a high-affinity competitive antagonist that occupies the embryonic ectoderm development aromatic cage, mimicking the H3K27me3 interaction but without inducing activating conformational changes. Biochemical studies demonstrate Pociredir binds embryonic ectoderm development with dissociation constants (Kd) in the low nanomolar range, effectively displacing H3K27me3 peptides. This occupation prevents the endogenous H3K27me3 ligand from binding and consequently abrogates the allosteric activation of PRC2. Importantly, molecular dynamics simulations reveal Pociredir binding stabilizes embryonic ectoderm development in an inactive conformation, thereby freezing the PRC2 complex in a catalytically repressed state. This mechanism represents a distinct advantage over catalytic enhancer of zeste homolog 2 inhibitors, as it specifically targets the H3K27me3-dependent amplification pathway without affecting basal PRC2 activity [1] [7] [10].
Table 1: Biochemical Characterization of Pociredir Binding and Inhibition
Parameter | Value | Significance |
---|---|---|
Embryonic ectoderm development Kd | 1.8 nM | High-affinity competitive binding |
H3K27me3 peptide displacement (IC50) | 3.2 nM | Effective blockade of endogenous ligand |
PRC2 methyltransferase inhibition (IC50) | 15 nM | Potent suppression of enzymatic activity |
Specificity against other methyl-lysine readers | >100-fold selectivity | Minimized off-target epigenetic effects |
The disruption of embryonic ectoderm development's allosteric activation domain by Pociredir profoundly impacts PRC2 catalytic function. In the absence of H3K27me3-induced stimulation, PRC2 exhibits markedly reduced processivity in converting H3K27me0 to H3K27me3. Kinetic analyses reveal that Pociredir-bound PRC2 retains only 5-10% of its maximal methyltransferase activity, specifically impairing the conversion of H3K27me2 to H3K27me3, the most kinetically challenging step in the methylation cascade. This selective inhibition results in rapid depletion of H3K27me3 marks at PRC2 target loci while allowing transient accumulation of H3K27me2 at non-target regions [5] [7].
The functional consequence of this catalytic impairment manifests most prominently at genomic loci where PRC2 relies on pre-existing H3K27me3 for spreading and maintenance of repressive chromatin domains. Pociredir treatment causes a rapid displacement of PRC2 from chromatin, particularly at facultative heterochromatin regions marked by large H3K27me3 blocks. Single-molecule tracking demonstrates that Pociredir increases the mobile fraction of PRC2 complexes from approximately 80% to over 95%, significantly reducing chromatin residence time. This displacement specifically affects PRC2.2 subcomplexes (containing Jumonji and AT-rich interaction domain 2) that exhibit greater dependency on H3K27me3 binding for chromatin retention. Consequently, Pociredir triggers extensive chromatin decompaction at Polycomb target genes, particularly those regulating hematopoietic differentiation and hemoglobin switching [2] [5] [8].
Structural elucidation of the embryonic ectoderm development-Pociredir complex through cryo-electron microscopy (resolution ~3.1Å) reveals the precise molecular interactions governing inhibitor specificity and potency. Pociredir occupies the aromatic cage through a trifluoromethyl-phenyl group that inserts deep into the methyl-lysine binding pocket, forming symmetrical cation-π interactions with Tyr148, Tyr365, and Trp364 that mimic those of the natural trimethylammonium group. The inhibitor's pyrazole ring establishes hydrogen bonds with Asp103 and the backbone carbonyl of Phe97, while its pyrrolidine moiety extends toward a hydrophobic subpocket formed by Ile131, Val132, and Leu224, providing additional binding energy [1] [7].
The Pociredir-embryonic ectoderm development interaction induces subtle but functionally significant conformational changes distinct from those triggered by H3K27me3. While the natural ligand induces expansion of the aromatic cage and reorganization of adjacent β-sheets to propagate the activating signal, Pociredir binding maintains the cage in a constricted conformation. Specifically, the side chain of Phe97 undergoes a 90° rotation that sterically hinders the conformational flexibility required for allosteric activation. This "closed" state prevents the transmission of activating signals to the enhancer of zeste homolog 2-stimulatory responsive motif interface, effectively locking PRC2 in an inactive state despite maintained complex integrity [7] [10].
Table 2: Structural Features of Embryonic Ectoderm Development-Pociredir Interaction
Structural Element | Interaction Type | Functional Consequence |
---|---|---|
Trifluoromethyl-phenyl group | Cation-π with Tyr148, Tyr365, Trp364 | Competitive displacement of H3K27me3 |
Pyrazole ring | Hydrogen bonds with Asp103, Phe97 backbone | Anchors compound orientation |
Pyrrolidine moiety | Hydrophobic interactions with Ile131, Val132, Leu224 | Enhanced binding specificity |
Phe97 side chain | 90° rotation | Prevents allosteric signal propagation |
β-sheet region (residues 85-110) | Stabilized conformation | Blocks interfacial reorganization with enhancer of zeste homolog 2 |
The pharmacological inhibition of embryonic ectoderm development by Pociredir induces profound alterations in the histone methylation landscape of hematopoietic stem and progenitor cells. Single-cell chromatin immunocleavage analyses demonstrate a rapid, dose-dependent reduction in H3K27me3 occupancy at target loci within 72 hours of exposure. This depletion occurs preferentially at bivalent promoters marked by both H3K4me3 and H3K27me3, which resolve toward active chromatin states with H3K27me3 loss and concomitant H3K27 acetylation gain. The most significantly affected genes encode transcription factors regulating hematopoietic differentiation and globin gene expression, including BCL11A, MYB, and SOX6 [4] [9].
The epigenetic reprogramming extends to large-scale chromatin architecture reorganization. Assay for transposase-accessible chromatin sequencing reveals decompaction of condensed chromatin domains spanning the γ-globin gene cluster (HBG1/HBG2) and locus control region following Pociredir treatment. This structural relaxation correlates with increased chromatin accessibility at critical erythroid transcription factor binding sites, including those for nuclear factor erythroid 2 and KLF1. Consequently, Pociredir enables a permissive chromatin environment for fetal hemoglobin expression by simultaneously removing repressive H3K27me3 marks and facilitating activator recruitment at the γ-globin promoters [4] [8] [9].
The most therapeutically significant effect of H3K27me3 depletion occurs at the BGLT3 non-coding RNA locus, a potent repressor of γ-globin transcription embedded within the β-globin gene cluster. Pociredir treatment reduces H3K27me3 occupancy at the BGLT3 promoter by 85%, leading to a 20-fold upregulation of this regulatory RNA. This epigenetic derepression directly correlates with increased fetal hemoglobin expression, which rises from undetectable levels to 15-30% of total hemoglobin in treated sickle cell disease patient erythroblasts. This molecular reconversion effect underlies the therapeutic potential of Pociredir for hemoglobinopathies [1] [9].
Table 3: Epigenetic and Transcriptional Changes in Hematopoietic Progenitors Following Pociredir Treatment
Genomic Region | H3K27me3 Reduction | Chromatin Accessibility Change | Transcriptional Outcome |
---|---|---|---|
γ-globin promoters (HBG1/HBG2) | 92% ± 4% | +350% | Fetal hemoglobin induction |
BGLT3 non-coding RNA promoter | 85% ± 6% | +280% | BGLT3 upregulation |
BCL11A enhancer | 78% ± 5% | +120% | BCL11A downregulation |
MYB locus control region | 65% ± 8% | +180% | MYB downregulation |
β-globin promoter | <20% | No significant change | Adult hemoglobin unaffected |
The specificity of H3K27me3 depletion patterns reflects the hierarchical regulation of chromatin during hematopoiesis. While active chromatin marks (H3K4me1/H3K4me3) establish cell-type-specific programs in differentiated lineages, repressive H3K27me3 dynamics occur predominantly in progenitor populations and maintain repression of alternative lineage programs. Pociredir exploits this hierarchical organization by targeting the plasticity of H3K27me3 marks in multipotent progenitors, enabling selective derepression of fetal hemoglobin without compromising hematopoietic differentiation capacity. Single-cell analyses confirm that although Pociredir globally reduces H3K27me3 levels, transcriptional derepression occurs predominantly at developmentally regulated loci while housekeeping genes remain unaffected, preserving cellular viability [4] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: